molecular formula C6H9N3O B8046723 2-Pyrrol-1-ylacetohydrazide

2-Pyrrol-1-ylacetohydrazide

Cat. No.: B8046723
M. Wt: 139.16 g/mol
InChI Key: BXNNVXKSVLLWLE-UHFFFAOYSA-N
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Description

2-Pyrrol-1-ylacetohydrazide is a hydrazide derivative featuring a pyrrole ring substituted at the 1-position with an acetylhydrazine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazoles, thiosemicarbazides, and pyrazoles. Its structure combines the electron-rich pyrrole ring with a reactive hydrazide group, enabling diverse reactivity in condensation and cyclization reactions.

Properties

IUPAC Name

2-pyrrol-1-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-4H,5,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNVXKSVLLWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

However, methyl groups may improve solubility in non-polar solvents . Thiazole-containing derivatives (e.g., compound from ) exhibit distinct electronic properties due to sulfur’s electronegativity, which may increase stability under acidic conditions compared to pyrrole-based analogs.

Biological Activity Trends: Pyrimidine-hydrazine hybrids (e.g., ) demonstrate notable antiproliferative activity in vitro, attributed to their ability to intercalate DNA. Thiosemicarbazides derived from 2-pyrrol-1-ylacetohydrazide (as in ) have shown moderate antimicrobial activity in preliminary screenings, though less potent than thiazole-based analogs .

Synthetic Flexibility :

  • This compound’s unsubstituted pyrrole ring allows easier functionalization at the 2- and 5-positions, enabling diverse derivatization. In contrast, pyrimidine-based systems () require stringent conditions for regioselective modifications.

Table 2: Hypothetical Physical Properties (Inferred from Structural Analogues)

Property This compound 2-(1-Methylpyrrol-2-yl)acetohydrazide Thiazole Derivative
Molecular Weight (g/mol) ~165 ~179 ~280
Polarity Moderate (due to pyrrole) Lower (methyl group) High (thiazole NH)
Melting Point 160–180°C (estimated) 170–190°C 200–220°C (estimated)

Research Findings and Gaps

  • Synthetic Efficiency : this compound achieves higher yields (∼75%) in thiosemicarbazide synthesis compared to pyrimidine-based derivatives (∼60%) .
  • Biological Data : Direct comparative studies on cytotoxicity or antimicrobial efficacy are lacking. Existing data are inferred from structurally related compounds.
  • Stability : Pyrrole-containing hydrazides are prone to oxidation under prolonged storage, whereas thiazole and pyrimidine derivatives exhibit better shelf-life .

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